molecular formula C8H13ClN2O B13436088 (S)-1-(3-Methoxypyridin-2-YL)ethanamine hcl

(S)-1-(3-Methoxypyridin-2-YL)ethanamine hcl

Katalognummer: B13436088
Molekulargewicht: 188.65 g/mol
InChI-Schlüssel: CJMXESJTAJGWMX-RGMNGODLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(3-Methoxypyridin-2-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a methoxy group at the 3-position of the pyridine ring and an ethanamine group at the 1-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Methoxypyridin-2-YL)ethanamine hydrochloride typically involves the reaction of 3-methoxypyridine with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of (S)-1-(3-Methoxypyridin-2-YL)ethanamine hydrochloride involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is employed to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(3-Methoxypyridin-2-YL)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

(S)-1-(3-Methoxypyridin-2-YL)ethanamine hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of (S)-1-(3-Methoxypyridin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound binds to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (S)-1-(3-Methoxypyridin-2-YL)ethanamine hydrochloride include:

Uniqueness

What sets (S)-1-(3-Methoxypyridin-2-YL)ethanamine hydrochloride apart from these similar compounds is its specific substitution pattern and the presence of the ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Eigenschaften

Molekularformel

C8H13ClN2O

Molekulargewicht

188.65 g/mol

IUPAC-Name

(1S)-1-(3-methoxypyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-6(9)8-7(11-2)4-3-5-10-8;/h3-6H,9H2,1-2H3;1H/t6-;/m0./s1

InChI-Schlüssel

CJMXESJTAJGWMX-RGMNGODLSA-N

Isomerische SMILES

C[C@@H](C1=C(C=CC=N1)OC)N.Cl

Kanonische SMILES

CC(C1=C(C=CC=N1)OC)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.